N-benzyl-N-ethyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-benzyl-N-ethyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a pyridazinyl group, which is further substituted with a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinyl intermediate, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The thiophenyl group is then introduced via a substitution reaction. Finally, the piperidine ring is constructed, and the carboxamide group is added through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinyl ring can be reduced under specific conditions to form dihydropyridazines.
Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-benzyl-N-ethyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-ethyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-benzyl-N-ethyl-1-(6-(pyridin-2-yl)pyridazin-3-yl)piperidine-4-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-benzyl-N-ethyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is unique due to the presence of the thiophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-benzyl-N-ethyl-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-2-26(17-18-7-4-3-5-8-18)23(28)19-12-14-27(15-13-19)22-11-10-20(24-25-22)21-9-6-16-29-21/h3-11,16,19H,2,12-15,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUYLUSVUFQBTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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